molecular formula C5H16Cl2N2O2 B2913976 2-Amino-2-(methylaminomethyl)propane-1,3-diol;dihydrochloride CAS No. 2551118-97-7

2-Amino-2-(methylaminomethyl)propane-1,3-diol;dihydrochloride

Cat. No.: B2913976
CAS No.: 2551118-97-7
M. Wt: 207.1
InChI Key: OLSLFOQESOYECK-UHFFFAOYSA-N
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Description

2-Amino-2-(methylaminomethyl)propane-1,3-diol; dihydrochloride is a chemical compound with the molecular formula C4H11NO2. It is a derivative of propane-1,3-diol and contains both amino and hydroxyl functional groups. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

    • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    • Reduction: Reduction reactions can produce amines or alcohols.

    • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

    Scientific Research Applications

    • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    • Biology: In biochemical studies to understand enzyme mechanisms and protein interactions.

    • Medicine: In drug discovery and development, particularly in the design of pharmaceuticals targeting specific biological pathways.

    • Industry: In the production of polymers, resins, and other industrial chemicals.

    Comparison with Similar Compounds

    • 2-Amino-2-methyl-1-propanol

    • 2-(Methylamino)phenol

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    Properties

    IUPAC Name

    2-amino-2-(methylaminomethyl)propane-1,3-diol;dihydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H14N2O2.2ClH/c1-7-2-5(6,3-8)4-9;;/h7-9H,2-4,6H2,1H3;2*1H
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OLSLFOQESOYECK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNCC(CO)(CO)N.Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H16Cl2N2O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    207.10 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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